molecular formula C14H21NO4S B5296040 4-(hydroxymethyl)-1-[4-(methylsulfonyl)benzyl]piperidin-4-ol

4-(hydroxymethyl)-1-[4-(methylsulfonyl)benzyl]piperidin-4-ol

Cat. No. B5296040
M. Wt: 299.39 g/mol
InChI Key: JZSMWXGILMVTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(hydroxymethyl)-1-[4-(methylsulfonyl)benzyl]piperidin-4-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperidine derivative that has been synthesized using various methods and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 4-(hydroxymethyl)-1-[4-(methylsulfonyl)benzyl]piperidin-4-ol is not fully understood. However, it is believed to act on various molecular targets, including ion channels, receptors, and enzymes. The compound has been shown to modulate the activity of the gamma-aminobutyric acid (GABA) system, which is involved in regulating neuronal excitability and anxiety.
Biochemical and Physiological Effects:
Studies have shown that 4-(hydroxymethyl)-1-[4-(methylsulfonyl)benzyl]piperidin-4-ol has various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, 4-(hydroxymethyl)-1-[4-(methylsulfonyl)benzyl]piperidin-4-ol has been shown to have anxiolytic and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(hydroxymethyl)-1-[4-(methylsulfonyl)benzyl]piperidin-4-ol in lab experiments is its high potency and selectivity for its molecular targets. The compound has also shown good oral bioavailability in animal models, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 4-(hydroxymethyl)-1-[4-(methylsulfonyl)benzyl]piperidin-4-ol. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to understand the compound's mechanism of action and its effects on neuronal function. Another area of interest is the development of new synthetic methods to improve the yield and purity of the compound. Additionally, future studies could investigate the compound's potential use in treating other conditions, such as epilepsy and anxiety disorders.
Conclusion:
In conclusion, 4-(hydroxymethyl)-1-[4-(methylsulfonyl)benzyl]piperidin-4-ol is a compound that has shown promising results in scientific research studies. It has potential therapeutic applications in various areas, including anti-inflammatory, analgesic, and anticonvulsant properties. The compound's mechanism of action and its effects on neuronal function need further investigation. However, the compound's high potency and selectivity for its molecular targets make it a promising candidate for drug development in the future.

Synthesis Methods

The synthesis of 4-(hydroxymethyl)-1-[4-(methylsulfonyl)benzyl]piperidin-4-ol has been achieved using different methods, including the reaction of 4-(methylsulfonyl)benzylamine with formaldehyde and piperidine. Another method involves the reaction of 4-(methylsulfonyl)benzyl chloride with piperidine followed by reduction with sodium borohydride. The yield and purity of the synthesized compound depend on the reaction conditions and the quality of the starting materials.

Scientific Research Applications

4-(hydroxymethyl)-1-[4-(methylsulfonyl)benzyl]piperidin-4-ol has shown potential therapeutic applications in various scientific research studies. It has been investigated for its anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to modulate neurotransmitter systems.

properties

IUPAC Name

4-(hydroxymethyl)-1-[(4-methylsulfonylphenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-20(18,19)13-4-2-12(3-5-13)10-15-8-6-14(17,11-16)7-9-15/h2-5,16-17H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSMWXGILMVTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CN2CCC(CC2)(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)-1-[4-(methylsulfonyl)benzyl]piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.